![molecular formula C9H8F2O2 B055888 2,2-Difluoro-1-(4-methoxyphenyl)ethanone CAS No. 114829-07-1](/img/structure/B55888.png)
2,2-Difluoro-1-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(4-methoxyphenyl)ethanone, also known as DFE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFE is a ketone that belongs to the family of fluorinated organic compounds. It has a molecular formula of C9H9F2O2 and a molecular weight of 196.17 g/mol.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(4-methoxyphenyl)ethanone is not fully understood. However, it is believed that 2,2-Difluoro-1-(4-methoxyphenyl)ethanone acts as an inhibitor of enzymes that are involved in various biological processes, such as cell proliferation and protein synthesis. 2,2-Difluoro-1-(4-methoxyphenyl)ethanone has also been shown to inhibit the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
2,2-Difluoro-1-(4-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2-Difluoro-1-(4-methoxyphenyl)ethanone can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that 2,2-Difluoro-1-(4-methoxyphenyl)ethanone can improve cognitive function in animal models of Alzheimer's disease. 2,2-Difluoro-1-(4-methoxyphenyl)ethanone has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Difluoro-1-(4-methoxyphenyl)ethanone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 2,2-Difluoro-1-(4-methoxyphenyl)ethanone has some limitations. It is toxic and should be handled with care. It is also sensitive to moisture and air, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for research on 2,2-Difluoro-1-(4-methoxyphenyl)ethanone. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to study its potential as a building block for the synthesis of fluorinated polymers. Additionally, further studies are needed to elucidate the mechanism of action of 2,2-Difluoro-1-(4-methoxyphenyl)ethanone and its effects on various biological processes.
Synthesemethoden
2,2-Difluoro-1-(4-methoxyphenyl)ethanone can be synthesized using various methods, including the Friedel-Crafts acylation reaction and the Suzuki coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of 2,2-difluoro-1-(4-methoxyphenyl)ethanol with acetyl chloride in the presence of a Lewis acid catalyst. The Suzuki coupling reaction involves the reaction of 2,2-difluoro-1-(4-methoxyphenyl)ethanone with an arylboronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(4-methoxyphenyl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2,2-Difluoro-1-(4-methoxyphenyl)ethanone has been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In materials science, 2,2-Difluoro-1-(4-methoxyphenyl)ethanone has been studied for its potential as a building block for the synthesis of fluorinated polymers. In organic synthesis, 2,2-Difluoro-1-(4-methoxyphenyl)ethanone has been used as a starting material for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
114829-07-1 |
---|---|
Produktname |
2,2-Difluoro-1-(4-methoxyphenyl)ethanone |
Molekularformel |
C9H8F2O2 |
Molekulargewicht |
186.15 g/mol |
IUPAC-Name |
2,2-difluoro-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3 |
InChI-Schlüssel |
MEHGSTAWEFSOKW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C(F)F |
Synonyme |
Ethanone, 2,2-difluoro-1-(4-methoxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.